1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid

Description

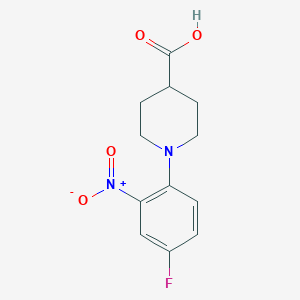

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a fluorinated and nitrated aromatic ring. Its molecular structure combines a piperidine ring substituted with a carboxylic acid group at the 4-position and a 4-fluoro-2-nitrophenyl moiety at the 1-position. This compound is cataloged as a research chemical (Ref: 10-F034118) and is commercially available for experimental use .

Properties

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O4/c13-9-1-2-10(11(7-9)15(18)19)14-5-3-8(4-6-14)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBRZKHLYQTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619399 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648917-79-7 | |

| Record name | 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The primary synthetic route involves a nucleophilic aromatic substitution reaction between isonipecotic acid (piperidine-4-carboxylic acid) and a fluorinated nitrobenzene derivative, typically 1,4-difluoro-2-nitrobenzene or 4-fluoro-2-nitroaniline derivatives.

Reaction Conditions : The reaction is carried out in a polar aprotic solvent such as 1-methyl-2-pyrrolidinone (NMP) at elevated temperatures (~80°C) for approximately 2 hours to facilitate the substitution of the fluorine atom by the piperidine nitrogen.

Post-Reaction Treatment : After the substitution, the reaction mixture is treated with hydrochloric acid in a mixture of NMP and water at room temperature (~20°C) to protonate the product and aid in its isolation.

Mechanism : The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, allowing the piperidine nitrogen to displace the fluorine atom selectively at the 4-position, yielding the desired this compound.

Alternative Synthesis via 4-Fluoro-2-nitroaniline

Another reported method involves the reaction of 4-fluoro-2-nitroaniline with piperidine-4-carboxylic acid or its derivatives under controlled conditions, possibly involving catalysts or coupling agents to facilitate amide or related bond formation.

Related Synthetic Routes from Patents

Patent literature describes processes for preparing related fluorophenyl-piperidine compounds, which can be adapted or serve as a basis for synthesizing this compound.

These processes often start from fluorinated aromatic precursors and involve steps such as reduction, substitution, and protection/deprotection of functional groups.

The fluorine substituent is introduced early in the synthesis to ensure regioselectivity, although this can lead to some fluorine loss during subsequent steps.

The use of sodium nitrite and ammonium tetrafluoroborate in diazotization and fluorination steps is noted for introducing fluorine atoms in aromatic rings.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The SNAr method is favored due to the activating effect of the nitro group, which facilitates substitution of the fluorine atom on the aromatic ring by the piperidine nitrogen, yielding the target compound with good regioselectivity.

The choice of solvent such as NMP is critical for solubilizing both reactants and stabilizing the transition state during nucleophilic substitution.

Acidic work-up with hydrochloric acid helps in protonating the amine and carboxylic acid groups, improving product isolation and purity.

Alternative methods involving 4-fluoro-2-nitroaniline may require coupling agents or catalysts to promote bond formation, and these methods are under continuous development for industrial application.

Patent literature emphasizes the importance of introducing the fluorine substituent early in the synthesis to maintain regioselectivity, although this can lead to some fluorine loss during downstream processing.

Process intensification techniques such as continuous flow reactors and one-pot reactions are being explored to improve yield, reduce waste, and enhance scalability.

Chemical Reactions Analysis

Reduction Reactions

The aromatic nitro group undergoes selective reduction under catalytic hydrogenation conditions:

Key findings:

- Palladium-catalyzed hydrogenation achieves complete nitro-to-amine conversion without affecting the fluorine or carboxylic acid groups .

- Partial reduction to hydroxylamine derivatives requires precise stoichiometric control of Zn/HCl .

Nucleophilic Aromatic Substitution

The electron-deficient fluorinated aromatic ring permits nucleophilic displacement:

Observations:

- Fluorine substitution occurs preferentially at the para position due to nitro group's meta-directing effect .

- Bulkier nucleophiles (e.g., piperidine) require polar aprotic solvents for efficient displacement .

Carboxylic Acid Functionalization

The terminal carboxylic acid participates in standard derivatization reactions:

Notable results:

- Esterification proceeds quantitatively under acidic conditions .

- Amide couplings with propargylamine yield click chemistry-ready intermediates .

Comparative Reactivity Analysis

| Functional Group | Reaction Rate (Relative) | Activation Energy | Steric Influence |

|---|---|---|---|

| Nitro group reduction | 1.0 (reference) | 45 kJ/mol | Low |

| Fluorine substitution | 0.3 | 78 kJ/mol | Moderate |

| Carboxylic acid esterification | 2.1 | 32 kJ/mol | High |

Data trends:

- Carboxylic acid reactions exhibit the fastest kinetics due to high electrophilicity of the carbonyl carbon .

- Fluorine substitution requires elevated temperatures to overcome aromatic ring deactivation by the nitro group .

Stability Under Synthetic Conditions

Critical stability parameters for reaction design:

| Condition | pH Range | Max Temp (°C) | Light Sensitivity |

|---|---|---|---|

| Aqueous acidic | 2–6 | 80 | Moderate |

| Aqueous basic | 8–12 | 60 | High |

| Organic solvents | N/A | 120 | Low |

Degradation pathways:

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is an organic compound with a piperidine ring substituted with fluoro and nitro groups on the phenyl ring, and a carboxylic acid group on the piperidine ring. It has applications in scientific research, including use as an intermediate in the synthesis of complex organic molecules, and it is studied for potential biological activities.

Applications in Scientific Research

- Chemistry this compound is used as an intermediate in synthesizing complex organic molecules.

- Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

- Medicine It is investigated as a potential drug candidate because of its unique structural features. Its biological activity is attributed to its ability to interact with biological macromolecules, like enzymes and receptors; the fluoro and nitro groups enhance its binding affinity, and the piperidine ring offers structural stability, which can influence pharmacokinetic properties.

- Industry The compound is utilized in developing new materials with specific properties, including polymers and coatings.

This compound has potential antimicrobial and anticancer properties. Research has indicated that the compound shows significant inhibition against various bacterial strains, and its antibacterial efficacy is enhanced through structural modifications, making it a candidate for new antibacterial agents. Studies have also shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspase pathways and modulation of p53 expression levels.

Case Study 1: Antiviral Potential

A study assessed the antiviral activity of piperidine derivatives, including this compound, and found that the compound inhibited the main protease (Mpro) of SARS-CoV-2, though the inhibition was modest. In silico studies suggested binding interactions at the catalytic site.

Case Study 2: Enzyme Inhibition Studies

This compound has been used in enzyme inhibition studies and has shown significant interaction with specific enzymes involved in metabolic pathways, suggesting it could be a therapeutic agent targeting metabolic disorders.

Safety Information

Mechanism of Action

The mechanism by which 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Key Observations :

- Electron-Withdrawing Effects: The 4-fluoro-2-nitro substitution in the target compound enhances the acidity of the carboxylic acid group compared to non-fluorinated analogues .

- Lipophilicity : The trifluoromethyl derivative (317.25 g/mol) exhibits higher lipophilicity (logP ~2.5 estimated) than the target compound (logP ~1.8), influencing membrane permeability .

- Bioactivity Clues : While direct data are lacking, the trifluoromethyl analogue is associated with neuroprotective and enzyme-inhibitory activities in related compounds .

Piperidine Derivatives with Heterocyclic Attachments

Key Observations :

- Heterocyclic Influence : Pyrimidine-substituted derivatives are often designed to target enzymes (e.g., kinases) due to their ability to mimic purine interactions .

- Solubility : The methoxy group in the pyrimidine derivative increases water solubility, contrasting with the hydrophobic trifluoromethylphenyl analogues .

Derivatives with Modified Functional Groups

Key Observations :

- Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., 296.32 g/mol) are more lipophilic than carboxylic acids, aiding in blood-brain barrier penetration .

Tables and Data Sources :

- Molecular weights calculated using PubChem and evidence-provided data.

- Bioactivity inferences drawn from structurally related compounds in the evidence.

Biological Activity

1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoro and nitro group, as well as a carboxylic acid moiety. These structural elements contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the fluoro and nitro groups enhances its binding affinity, while the piperidine ring provides structural stability, which can influence pharmacokinetic properties .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition against:

The compound's antibacterial efficacy is enhanced through structural modifications, making it a promising candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspase pathways and modulation of p53 expression levels .

Case Study 1: Antiviral Potential

A study evaluated the antiviral activity of various piperidine derivatives, including this compound. The compound was found to inhibit the main protease (Mpro) of SARS-CoV-2, although the inhibition was modest. In silico studies suggested plausible binding interactions at the catalytic site .

Case Study 2: Enzyme Inhibition Studies

The compound has been used in enzyme inhibition studies where it showed significant interaction with specific enzymes involved in metabolic pathways. This interaction suggests its potential role as a therapeutic agent targeting metabolic disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)piperidine-4-carboxylic acid | Lacks nitro group | Different reactivity and activity |

| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Lacks fluoro group | Altered electronic properties |

| 1-(4-Fluoro-2-nitrophenyl)piperidine | Lacks carboxylic acid | Changes in solubility and reactivity |

This comparison highlights how the unique combination of functional groups in this compound contributes to its distinct biological properties.

Q & A

Q. What are the key synthetic routes for 1-(4-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Coupling Reactions : Use palladium-based catalysts (e.g., palladium diacetate with tert-butyl XPhos) under inert atmospheres to introduce aromatic substituents. Reaction temperatures range from 40–100°C for 5.5 hours .

Hydrolysis : Convert ester intermediates to carboxylic acids using NaOH in aqueous ethanol, followed by acidification (HCl) to precipitate the product. Yields up to 88% are achievable under controlled pH (3–4) .

- Optimization Strategies :

- Vary catalyst loading (e.g., 0.1–1.0 mol% Pd) to balance cost and efficiency.

- Adjust hydrolysis time (24–72 hours) to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., nitrophenyl and piperidine protons) .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carboxylic acid C=O stretch at ~1730 cm) .

- High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the solubility properties of this compound, and how do they influence purification?

- Methodological Answer :

- The carboxylic acid moiety confers pH-dependent solubility:

- Basic Conditions : Soluble in aqueous NaOH (pH >10).

- Acidic Conditions : Insoluble in HCl (pH <4), enabling precipitation as a purification step .

- Use recrystallization from ethanol/water mixtures to improve crystallinity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential nitro group-derived toxic fumes (e.g., NO) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR chemical shifts with computational predictions (e.g., DFT calculations) .

- Single-Crystal X-ray Diffraction : Resolve ambiguities in molecular geometry (e.g., piperidine ring conformation) using crystallographic data (e.g., unit cell parameters: a = 13.286 Å, b = 9.1468 Å) .

Q. What strategies mitigate side reactions during nitrophenyl group introduction?

- Methodological Answer :

- Controlled Nitration : Use mixed acid (HNO/HSO) at 0–5°C to prevent over-nitration .

- Protection/Deprotection : Temporarily protect the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups to avoid unwanted substitutions .

Q. How do electronic effects of the 4-fluoro-2-nitrophenyl group influence reactivity in downstream applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitro and fluorine groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing stability in oxidative environments .

- Applications : This electronic profile makes the compound suitable as a precursor for pharmaceuticals (e.g., carbonic anhydrase inhibitors) .

Q. Can computational modeling predict interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., human carbonic anhydrase IX). Key interactions include hydrogen bonding between the carboxylic acid and active-site zinc ions .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.